molecular formula C25H36N2O2S B4283220 1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine

Cat. No. B4283220
M. Wt: 428.6 g/mol
InChI Key: XCODBBORNLWWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TBBP and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of TBBP involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
TBBP has been shown to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile, with minimal toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBBP is its potential as a new drug candidate for the treatment of various inflammatory diseases. However, one of the limitations of TBBP is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of TBBP. One potential area of research is the development of new drug formulations that improve the solubility and bioavailability of TBBP. Another area of research is the identification of new targets for TBBP, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential role of TBBP in the treatment of cancer and other diseases is an area of interest for future research.

Scientific Research Applications

TBBP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-tert-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2S/c1-24(2,3)21-9-7-20(8-10-21)19-26-15-17-27(18-16-26)30(28,29)23-13-11-22(12-14-23)25(4,5)6/h7-14H,15-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCODBBORNLWWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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